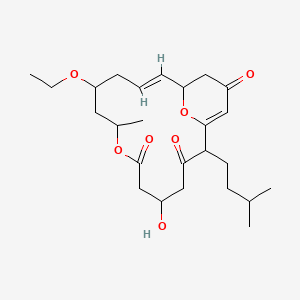
Bifendate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bifendate-d6 is a deuterated derivative of bifendate, a biologically active molecule belonging to the dimethyl [1,10-biphenyl]-2,20-dicarboxylate family. Bifendate has been widely used in Chinese medicine for the treatment of chronic hepatitis due to its low cost and minimal side effects . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of bifendate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bifendate-d6 involves the incorporation of deuterium atoms into the bifendate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the incorporation of deuterium atoms at the desired positions .
Analyse Des Réactions Chimiques
Types of Reactions: Bifendate-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional group being replaced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acid derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Bifendate-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in liver diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of Bifendate-d6 involves its interaction with various molecular targets and pathways. This compound exerts its effects by preventing the translocation of nuclear factor kappa B to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This anti-inflammatory action helps in curbing the progression of liver inflammation and subsequent tissue damage .
Comparaison Avec Des Composés Similaires
Bifendate: The non-deuterated form of Bifendate-d6, used clinically for the treatment of chronic hepatitis.
Schisandrin C: A related compound with similar therapeutic effects.
Dimethyl [1,10-biphenyl]-2,20-dicarboxylate derivatives: Various derivatives with different biological activities.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C20H18O10 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
trideuteriomethyl 7-methoxy-4-[7-methoxy-5-(trideuteriomethoxycarbonyl)-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3/i3D3,4D3 |
Clé InChI |
JMZOMFYRADAWOG-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)OC([2H])([2H])[2H])OC)OCO4)OCO2)OC |
SMILES canonique |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



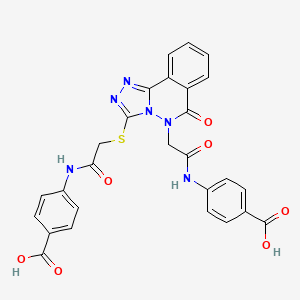


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
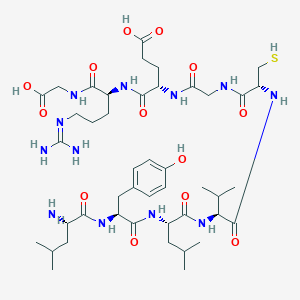
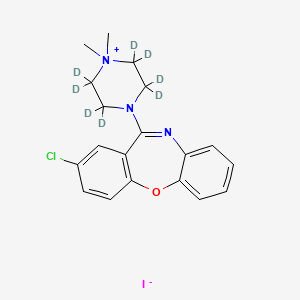
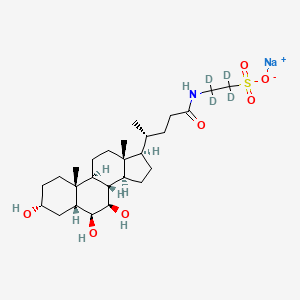
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
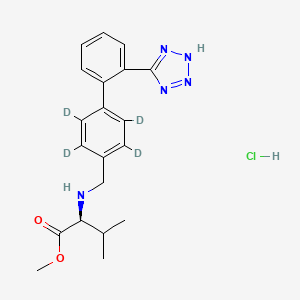
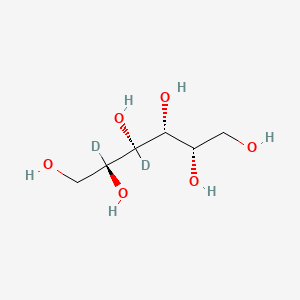
octadec-9-enamide](/img/structure/B12412110.png)
